molecular formula C11H15BrN2O B3084945 (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal CAS No. 1146629-82-4

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Cat. No.: B3084945
CAS No.: 1146629-82-4
M. Wt: 271.15 g/mol
InChI Key: QCSYUGWULRFWHZ-LLVKDONJSA-N
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Description

®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a chemical compound that features a brominated pyrazole ring attached to a cyclopentylpropanal moiety

Biochemical Analysis

Biochemical Properties

®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound is known to interact with liver alcohol dehydrogenase, acting as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate. Additionally, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal may interact with other biomolecules involved in metabolic pathways, influencing their activity and function.

Cellular Effects

The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling proteins, leading to altered cellular responses. In terms of gene expression, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can upregulate or downregulate specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The inhibition of liver alcohol dehydrogenase by ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a prime example of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact.

Metabolic Pathways

®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . By modulating these pathways, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can alter the overall metabolic state of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

Properties

IUPAC Name

(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-7-13-14(8-10)11(5-6-15)9-3-1-2-4-9/h6-9,11H,1-5H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSYUGWULRFWHZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 2
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 3
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 4
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 5
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Reactant of Route 6
Reactant of Route 6
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

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